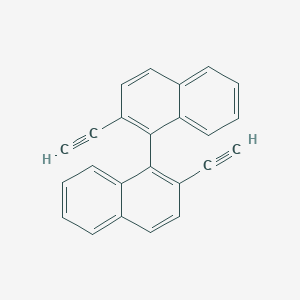
(S)-2,2'-diethynyl-1,1'-binaphthalene
説明
(S)-2,2'-Diethynyl-1,1'-binaphthalene is a chiral binaphthalene derivative characterized by two ethynyl (-C≡CH) groups at the 2 and 2' positions of the naphthalene rings. Its CAS number is 426210-82-4, and it is synthesized via stereospecific methods such as the Negishi alkynylation of enantiopure 2,2'-diiodo-1,1'-binaphthalene under microwave irradiation, preserving its stereochemical integrity . The ethynyl groups confer unique electronic and structural properties, enabling applications in asymmetric catalysis, materials science (e.g., conductive polymers), and as a precursor for click chemistry .
特性
CAS番号 |
765911-39-5 |
|---|---|
分子式 |
C24H14 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-ethynyl-1-(2-ethynylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C24H14/c1-3-17-13-15-19-9-5-7-11-21(19)23(17)24-18(4-2)14-16-20-10-6-8-12-22(20)24/h1-2,5-16H |
InChIキー |
HOIXLTOIPZAMTP-UHFFFAOYSA-N |
SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
正規SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
製品の起源 |
United States |
準備方法
The synthesis of 1,1’-Binaphthalene, 2,2’-diethynyl- typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol with ferric chloride to produce 2,2’-dihydroxy-1,1’-binaphthyl.
Bromination: The 2,2’-dihydroxy-1,1’-binaphthyl is then brominated using bromine in the presence of triphenylphosphine and acetonitrile.
Dehydrobromination: The resulting 2,2’-dibromo-1,1’-binaphthyl undergoes dehydrobromination to yield 1,1’-Binaphthalene, 2,2’-diethynyl-.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1,1’-Binaphthalene, 2,2’-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-Binaphthalene, 2,2’-diethynyl- has a wide range of applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying biological systems and processes.
Industry: The compound is used in various industrial processes that require chiral catalysts.
作用機序
The mechanism by which 1,1’-Binaphthalene, 2,2’-diethynyl- exerts its effects involves its interaction with metal centers. The compound’s chiral nature allows it to modify the reactivity and selectivity of these metal centers, facilitating asymmetric reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
類似化合物との比較
Structural and Functional Group Variations
The table below highlights key structural differences and functional group impacts:
Electronic and Steric Effects
- Ethynyl Groups: The linear, π-conjugated ethynyl groups in this compound enhance electron-withdrawing character and enable cross-coupling reactions (e.g., Sonogashira), distinguishing it from BINOL (electron-donating -OH) and BINAP (phosphine ligands) .
- Bromine vs. Ethynyl : Bromine substituents (e.g., in ) introduce steric bulk and reduce conjugation, limiting applications in extended materials but enhancing selectivity in asymmetric reactions .
Stereochemical Considerations
The stereospecific synthesis of this compound ensures preserved chirality, critical for enantioselective applications. In contrast, racemic mixtures of compounds like 2,2'-dibromo-1,1'-binaphthalene () require resolution for chiral applications .
Research Findings and Case Studies
- Macrocycle Synthesis : Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create chiral macrocycles for enantioselective fluorescent sensors .
- Catalytic Frameworks : (S)-6,6'-Dichloro-2,2'-diethoxy-4,4'-diethynyl-1,1'-binaphthalene () forms porous polymers for asymmetric catalysis, leveraging ethynyl groups for structural rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


